1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
Description
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-methylpyridin-2-amine. Schiff bases are characterized by their imine (-C=N-) linkage, which confers diverse chemical and biological properties, including metal chelation, antimicrobial activity, and applications in materials science . The presence of the 3-methylpyridin-2-yl group introduces a nitrogen-containing heteroaromatic ring, enhancing coordination capabilities and influencing electronic properties compared to simpler phenyl-derived analogues.
Properties
CAS No. |
72366-42-8 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3 |
InChI Key |
KVJQPVPRIHFWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Method
Procedure :
-
Reactants : Equimolar quantities of 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and 3-methylpyridin-2-amine (1.08 g, 10 mmol) are dissolved in 50 mL of ethanol.
-
Catalyst : 2–3 drops of glacial acetic acid are added to protonate the amine, enhancing nucleophilicity.
-
Reaction Conditions : The mixture is refluxed at 70–80°C for 3–6 hours, monitored via TLC (eluent: ethyl acetate/hexane, 3:7).
-
Workup : The solution is cooled to room temperature, yielding a yellow precipitate. The product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70–80°C |
| Reaction Time | 3–6 hours |
| Solvent | Ethanol |
| Melting Point | 188–190°C (decomposes) |
Solvent-Free Mechanochemical Synthesis
Procedure :
-
Reactants : 2-hydroxy-1-naphthaldehyde and 3-methylpyridin-2-amine (1:1 molar ratio) are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).
-
Reaction Conditions : Mechanochemical grinding is performed for 30–45 minutes at room temperature.
-
Workup : The crude product is washed with diethyl ether to remove unreacted starting materials.
Advantages :
Microwave-Assisted Synthesis
Procedure :
-
Reactants : A mixture of 2-hydroxy-1-naphthaldehyde (10 mmol) and 3-methylpyridin-2-amine (10 mmol) in ethanol (20 mL) is irradiated in a microwave reactor.
-
Conditions : Power = 300 W, temperature = 80°C, time = 15–20 minutes.
-
Workup : The solution is cooled, and the product is isolated as described in Section 2.1.
Key Data :
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Irradiation Time | 15–20 minutes |
Optimization Studies
Effect of Solvent
Polar protic solvents (ethanol, methanol) are optimal due to their ability to stabilize intermediates via hydrogen bonding. Non-polar solvents (toluene, hexane) result in lower yields (<50%).
Catalytic Efficiency
-
Glacial Acetic Acid : Enhances reaction rate by protonating the amine (yield: 85%).
-
PTSA : Superior in solvent-free conditions due to stronger acidity (yield: 78%).
-
No Catalyst : Requires longer reaction times (8–12 hours) with yields ~70%.
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds (e.g., 1-(((6-methylpyridin-2-yl)imino)methyl)naphthalen-2-ol) confirms the E-configuration of the imine bond and planar geometry stabilized by intramolecular O–H···N hydrogen bonds.
Challenges and Solutions
Hydrolysis of Imine Bond
The C=N bond is susceptible to hydrolysis in aqueous acidic conditions. Solutions include:
Purification Difficulties
The product may co-crystallize with unreacted starting materials. Recrystallization from ethanol/water (1:1) improves purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Standard Reflux | 75–85 | 3–6 hours | High | High |
| Solvent-Free Grinding | 70–78 | 30–45 min | None | Moderate |
| Microwave-Assisted | 80–88 | 15–20 min | High | High |
Industrial-Scale Considerations
For bulk synthesis, the standard reflux method is preferred due to its reproducibility and ease of scaling. Continuous flow reactors may further enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
Several studies have indicated that Schiff bases, including derivatives of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol, exhibit antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various Schiff bases against bacterial strains using disk diffusion methods. The results demonstrated that certain derivatives showed promising inhibition zones comparable to standard antibiotics like Gentamicin . -
Anticancer Properties
Research has highlighted the potential of similar compounds in anticancer applications. A study involving the synthesis of related Schiff bases found that they displayed significant cytotoxicity against human cancer cell lines, with some exhibiting IC50 values in the micromolar range . The mechanism of action is thought to involve interaction with DNA or disruption of cellular processes.
Catalytic Applications
- Coordination Complexes
The ability of this compound to act as a bidentate ligand allows it to form coordination complexes with transition metals. Such complexes have been studied for their catalytic properties in organic reactions, including oxidation and reduction processes. A review on acyclic and cyclic imines emphasizes the importance of these complexes in catalysis, highlighting their role in facilitating reactions under mild conditions .
Materials Science Applications
- Sensor Development
The unique electronic properties of this compound make it suitable for applications in sensor technology. It can be integrated into devices for detecting environmental pollutants or biomolecules due to its selective binding capabilities. Research into similar compounds has shown their effectiveness in fluorescence-based sensors .
Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Schiff Base A | E. coli | 15 |
| Schiff Base B | S. aureus | 18 |
| Schiff Base C | P. aeruginosa | 12 |
Table 2: Cytotoxicity Data Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Schiff Base D | MCF7 (Breast Cancer) | 10 |
| Schiff Base E | HeLa (Cervical Cancer) | 5 |
| Schiff Base F | A549 (Lung Cancer) | 15 |
Mechanism of Action
The mechanism by which 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol exerts its effects is primarily through its interaction with biological molecules. The imine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular docking studies have shown that the compound can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Structural and Electronic Features
The structural diversity of Schiff bases arises from variations in substituents on the aldehyde and amine precursors. Below is a comparative analysis of key analogues:
Key Observations :
- Electronic Effects : The 3-methylpyridin-2-yl group in the target compound provides moderate electron-donating effects via the methyl group, contrasting with the electron-withdrawing nitro group in 4NMN, which lowers the HOMO-LUMO gap .
Theoretical and Crystallographic Studies
- DFT Analysis : The target compound’s HOMO (-5.2 eV) and LUMO (-2.1 eV) energies suggest higher reactivity than FPIN (HOMO: -5.8 eV, LUMO: -2.4 eV), attributed to the electron-donating methyl group .
- Crystal Packing : FPIN exhibits a dihedral angle of 78.17° between naphthyl and fluorophenyl rings, while the target compound’s pyridinyl group may reduce torsional strain, favoring planar conformations for π-π stacking .
Biological Activity
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol, with the CAS number 72366-42-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N2O, with a molecular weight of 262.31 g/mol. The compound features a naphthalene moiety substituted with a pyridine-derived imine group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.31 g/mol |
| CAS Number | 72366-42-8 |
Antiproliferative Activity
Research indicates that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to varying IC50 values (the concentration required to inhibit cell growth by 50%).
Key Findings:
- Compounds with hydroxyl (-OH) groups generally show improved antiproliferative activity.
- The presence of electron-withdrawing groups enhances activity against certain cell lines (e.g., HeLa, MDA-MB-231).
- The compound's IC50 values can vary dramatically based on structural modifications.
Table 1 summarizes the IC50 values of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.058 |
| Compound B | MDA-MB-231 | 0.075 |
| This compound | Various | TBD |
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. These interactions can lead to apoptosis (programmed cell death) or cell cycle arrest.
Case Studies
A study published in MDPI explored the antiproliferative properties of various pyridine derivatives, highlighting the importance of functional groups in enhancing biological activity. In particular, it was noted that compounds similar to our target compound showed significant inhibition in cancer cell proliferation when tested against multiple cancer lines.
Example Case Study:
In a comparative study involving multiple pyridine derivatives:
- Tested Compounds : Included various naphthalene and pyridine derivatives.
- Results : Compounds with -OH and -NO2 substitutions exhibited enhanced antiproliferative effects compared to their counterparts lacking these groups.
Comparative Analysis
When compared to other known pyridine derivatives, this compound shows promise due to its unique structure that combines both naphthalene and pyridine functionalities.
Table 2 compares the biological activities of selected pyridine derivatives:
| Compound | Antiproliferative Activity | Notable Features |
|---|---|---|
| Compound C | High | Contains -OH group |
| Compound D | Moderate | Lacks significant substitutions |
| This compound | TBD | Unique naphthalene-pyridine structure |
Q & A
Q. How can researchers optimize the synthesis of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol to achieve high yields and purity?
- Methodological Answer : The compound is synthesized via condensation of 2-hydroxy-1-naphthaldehyde with 3-methylpyridin-2-amine under reflux in methanol (1:1 molar ratio) for 2–3 hours. Crystallization in methanol at room temperature yields needle-like crystals. Purity is confirmed by melting point analysis and thin-layer chromatography (TLC). For reproducible results, control reaction temperature (343–353 K) and use anhydrous solvents to minimize hydrolysis of the Schiff base .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement, ensuring R1 < 0.05 and wR2 < 0.15 for high precision .
- FT-IR : Confirm the presence of the imine (C=N) stretch (~1600–1620 cm⁻¹) and phenolic O–H stretch (~3200–3400 cm⁻¹). Compare with DFT-calculated vibrational spectra to validate assignments .
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. The imine proton (CH=N) typically appears at δ 8.5–9.0 ppm in CDCl₃ .
Q. What are the key crystallographic parameters to analyze for this compound?
- Methodological Answer :
- Unit cell dimensions : For monoclinic systems (e.g., space group C2/c), verify parameters like β ≈ 95° and Z = 8 using APEX2 software .
- Hydrogen bonding : Identify intramolecular O–H⋯N interactions (d = 1.82–1.85 Å) forming S(6) ring motifs. Intermolecular C–H⋯O bonds (d = 2.30–2.50 Å) stabilize inversion dimers .
- Planarity : Calculate dihedral angles between aromatic rings (e.g., 28.88–29.00°) to assess conjugation .
Advanced Research Questions
Q. How do intermolecular interactions influence the supramolecular architecture of this Schiff base?
- Methodological Answer : Analyze π-π stacking (centroid distances ~3.6–3.7 Å) and hydrogen-bonded networks using Mercury software. For example, C–H⋯O interactions propagate chains along [100], while O–H⋯N bonds form R₄⁴(12) ring motifs. Use PLATON to calculate interaction energies and visualize packing diagrams .
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this Schiff base?
- Methodological Answer :
- Geometry optimization : Use B3LYP/6-311++G(d,p) to optimize the structure. Compare with SCXRD data (RMSD < 0.01 Å) to validate accuracy .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~3.5–4.0 eV) to predict charge transfer and redox behavior. NBO analysis reveals hyperconjugation in the imine group .
- Molecular docking : Simulate binding to biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina. Validate with experimental IC₅₀ values from cytotoxicity assays .
Q. What strategies resolve contradictions between experimental spectroscopic data and crystallographic findings for this compound?
- Methodological Answer :
- Dynamic vs. static disorder : If NMR signals suggest multiple conformers but SCXRD shows a single structure, perform variable-temperature NMR to detect equilibria .
- Hydrogen bond strength : Discrepancies in O–H stretching (IR) vs. crystallographic H-bond lengths can arise from solvent effects. Use polarized IR in solid-state vs. solution measurements .
- Tautomerism : If imine-enamine tautomers are suspected, employ ¹⁵N NMR or X-ray photoelectron spectroscopy (XPS) to resolve nitrogen hybridization states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
